Acetylpyrazine

Catalog No.
S515852
CAS No.
22047-25-2
M.F
C6H6N2O
M. Wt
122.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetylpyrazine

CAS Number

22047-25-2

Product Name

Acetylpyrazine

IUPAC Name

1-pyrazin-2-ylethanone

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

InChI

InChI=1S/C6H6N2O/c1-5(9)6-4-7-2-3-8-6/h2-4H,1H3

InChI Key

DBZAKQWXICEWNW-UHFFFAOYSA-N

SMILES

CC(=O)C1=NC=CN=C1

Solubility

slightly soluble in water; soluble in organic solvents
moderately soluble (in ethanol)

Synonyms

2-Acetylpyrazine; 2 Acetylpyrazine; 2Acetylpyrazine; 1-Pyrazinylethanone; 2-Acetylpyrazine; Acetylpyrazine;

Canonical SMILES

CC(=O)C1=NC=CN=C1

Description

The exact mass of the compound Acetylpyrazine is 122.05 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in organic solventsmoderately soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72374. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. It belongs to the ontological category of pyrazines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Solubility Determination in Pure Solvents and Binary Solvent Mixtures

Scientific Field: Solution Chemistry

Application Summary: Acetylpyrazine’s solubility in seven pure solvents and one binary solvent mixture was determined . This is crucial for understanding solution crystallization, which directly affects the quality of final products, including yield, crystal habit, and particle size .

Methods of Application: The solubilities were determined by a dynamic analytic method at temperatures ranging from 268.15 to 308.15 K under atmospheric pressure . The solubility data were correlated with some thermodynamic models, including the modified Apelblat model, λh model, CNIBS/R-K model, and NRTL model .

Results: The solubility of acetylpyrazine increases with increasing temperature and solvent polarity . For the binary solvent mixture of ethyl acetate and isopropanol, the solubility increases with increasing temperature and mole fraction of ethyl acetate . All the models or equations gave satisfactory correlation results .

Flavoring Additive in Food Industry

Scientific Field: Food Science

Application Summary: Acetylpyrazine is used as a flavoring additive in the food industry . It is found in foods such as seeds, nuts, and meats . It is also used in frozen dairy products such as ice cream .

Methods of Application: Acetylpyrazine is added to food products to enhance their flavor . The specific methods of application can vary depending on the type of food product.

Results: Acetylpyrazine is considered generally recognized as safe by the U.S. Food and Drug Administration . It contributes to the flavor profile of various food products .

Acetylpyrazine is an organic compound with the chemical formula C₆H₆N₂O. It appears as a yellow-brown powder at room temperature and is characterized by its nutty, popcorn-like aroma. This compound is classified as a pyrazine and a ketone, making it a significant molecule in various chemical and biological contexts. Acetylpyrazine is naturally found in several foods, including hazelnuts, peanuts, sesame seeds, and various types of bread and meats, contributing to their flavor profiles .

The mechanism of action of acetylpyrazine is primarily related to its role in flavor perception.

  • Odor detection: Acetylpyrazine interacts with odor receptors in the nasal cavity. The specific interaction between the molecule's shape and the receptor site triggers a signal that is interpreted by the brain as a particular aroma [].
  • Toxicity: Limited data exists on the specific toxicity of acetylpyrazine. However, it is generally considered safe for consumption at levels typically found in food [].
  • Flammability: Acetylpyrazine is likely combustible based on its organic structure. However, specific data on flash point or ignition temperature is not readily available.
  • Reactivity: Acetylpyrazine may react with strong oxidizing agents.
Typical of ketones and nitrogen-containing compounds. It can undergo:

  • Nucleophilic Acyl Substitution: The acetyl group can be replaced by nucleophiles in the presence of suitable conditions.
  • Coupling Reactions: It serves as an intermediate in synthesizing various heterocyclic compounds, where it can react with other organic molecules to form more complex structures .
  • Electro

Acetylpyrazine exhibits notable biological activities, making it valuable in medicinal chemistry. It has been identified as an intermediate in the synthesis of several pharmaceuticals aimed at treating diseases such as tuberculosis, malaria, epilepsy, and Parkinson's disease. Its efficacy in these applications is attributed to its ability to interact with biological targets due to its structural properties . Additionally, acetylpyrazine has been recognized for its flavoring properties in food products, enhancing sensory experiences .

Several methods exist for synthesizing acetylpyrazine:

  • Electrochemical Method: This innovative approach involves the electrolysis of ammonium persulfate and pyruvic acid in the presence of pyrazine, yielding acetylpyrazine with high purity and yield under controlled conditions .
  • Traditional Organic Synthesis: Acetylpyrazine can also be synthesized through traditional methods such as:
    • Ester condensation of ethyl 2-pyrazinecarboxylate.
    • Dehydration of pyrazinamide followed by reaction with methyl magnesium bromide .

These methods vary in efficiency and yield, with electrochemical synthesis emerging as a cleaner alternative.

Acetylpyrazine has diverse applications across multiple industries:

  • Food Industry: It is widely used as a flavoring agent in baked goods, chocolates, and dairy products due to its appealing aroma .
  • Pharmaceuticals: As an intermediate in drug synthesis, it plays a crucial role in developing treatments for various diseases .
  • Perfumes and Fragrances: Its unique scent profile makes it valuable in creating aromatic compounds for perfumes .

Acetylpyrazine shares structural similarities with other pyrazine derivatives. Here are some comparable compounds:

Compound NameChemical FormulaNotable Features
PyrazineC₄H₄N₂Basic structure; less aromatic than acetylpyrazine
2-MethylpyrazineC₅H₅N₂Methyl group substitution affects aroma
3-AcetylpyrazineC₆H₆N₂ODifferent position of acetyl group; distinct properties
2-Acetyl-3-methylpyrazineC₇H₈N₂OCombines features of both acetyl and methyl groups

Uniqueness of Acetylpyrazine:
Acetylpyrazine stands out due to its specific position of the acetyl group (at position 2), which significantly influences its aromatic profile and biological activity compared to other derivatives. Its unique nutty aroma makes it particularly desirable in food applications while serving critical roles in pharmaceutical syntheses .

Ester Condensation Approaches

The ester condensation methodology represents one of the foundational approaches for acetylpyrazine synthesis, utilizing ethyl pyrazine-2-carboxylate as the primary starting material [1]. This approach leverages the Claisen condensation mechanism, where ester molecules undergo nucleophilic condensation under basic conditions to yield β-keto ester intermediates [2] [3].

The reaction typically employs sodium ethoxide as the base, operating at elevated temperatures between 60-80°C. The mechanism proceeds through enolate formation, where the base abstracts the acidic α-hydrogen from the ester, generating a resonance-stabilized enolate anion [2]. This nucleophilic species subsequently attacks the carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate. Unlike aldol condensation products, the tetrahedral intermediate in ester condensation expels an alkoxide leaving group, yielding the desired acyl substitution product [2].

The process requires careful control of reaction conditions to optimize yield and minimize side reactions. The doubly activated hydrogen in the β-keto ester product can be abstracted by the base, necessitating the use of a full equivalent of base rather than catalytic amounts [2]. This deprotonation step serves as the driving force for the equilibrium, typically achieving yields in the range of 45-65% [1].

Recent improvements to this methodology have focused on reaction optimization through temperature control and solvent selection. The use of aprotic solvents such as dimethyl sulfoxide has shown enhanced reactivity, while maintaining the integrity of the pyrazine ring system throughout the transformation.

Cyano-Pyrazine Derivative Transformations

The cyano-pyrazine derivative transformation pathway represents a highly efficient and regioselective approach to acetylpyrazine synthesis. This methodology utilizes 2-cyanopyrazine as the key starting material, which undergoes nucleophilic addition with methylmagnesium bromide to form the desired ketone product [4] [1] [5].

The synthetic sequence begins with the preparation of 2-cyanopyrazine from pyrazinamide through dehydration with phosphorus oxychloride. The resulting nitrile then serves as an electrophilic acceptor for Grignard reagent addition [4]. The mechanism involves nucleophilic attack by the carbanion equivalent of the Grignard reagent on the nitrile carbon, forming an imine intermediate that undergoes subsequent hydrolysis to yield the ketone [6].

This transformation demonstrates exceptional regioselectivity, with the methyl group adding exclusively to the 2-position of the pyrazine ring. The reaction conditions require stringent anhydrous conditions, typically employing tetrahydrofuran as the solvent under inert atmosphere. Temperature control is critical, with the addition performed at 0°C followed by warming to room temperature [4].

The methodology has been extensively optimized through the use of catalytic amounts of cuprous chloride, which enhances the reaction rate and improves overall efficiency. The addition of elemental iodine during Grignard reagent preparation serves as an activation catalyst, facilitating the formation of the organometallic species [4]. Typical yields range from 55-75%, making this approach particularly attractive for large-scale synthesis applications.

Contemporary Catalytic Strategies

Transition Metal-Mediated Couplings

Transition metal-mediated coupling reactions have emerged as sophisticated tools for acetylpyrazine synthesis, offering enhanced selectivity and mild reaction conditions. These methodologies utilize palladium, copper, and rhodium complexes to facilitate carbon-carbon bond formation through various coupling mechanisms [7] [8].

The palladium-catalyzed cross-coupling approach employs halogenated pyrazine derivatives as coupling partners with organometallic reagents. The catalytic cycle involves oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the organometallic species and reductive elimination to form the desired product [7]. This methodology demonstrates exceptional functional group tolerance and operates under relatively mild conditions.

Copper-catalyzed coupling reactions have shown particular promise for acetylpyrazine synthesis, utilizing copper(II) complexes derived from pyrazine-based ligands. These systems demonstrate high catalytic activity in oxidation reactions, with complexes such as [Cu(H2L)(H2O)2] exhibiting remarkable efficiency in alcohol oxidation using tert-butyl hydroperoxide as the oxidizing agent [9]. The copper centers facilitate single-electron transfer processes, enabling the formation of carbon-heteroatom bonds through radical mechanisms.

Rhodium-catalyzed transformations represent another significant advancement in acetylpyrazine synthesis. Dirhodium complexes demonstrate unique reactivity patterns, particularly in carbene insertion reactions that can introduce acetyl groups directly onto the pyrazine ring system [8]. These reactions proceed through metal-carbene intermediates, offering excellent chemoselectivity and tolerance for sensitive functional groups.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has revolutionized acetylpyrazine preparation by dramatically reducing reaction times while improving yields and product purity. This methodology exploits the unique heating characteristics of microwave irradiation to accelerate chemical transformations [10] [11] [12].

The microwave-enhanced approach typically employs reaction times ranging from 2-30 minutes, compared to several hours required for conventional heating methods [10]. The rapid heating achieved through microwave irradiation enables more efficient energy transfer to the reactants, resulting in higher reaction rates and improved selectivity. Power settings typically range from 180-300 watts, with temperature control maintained between 50-180°C depending on the specific transformation [12] [13].

The methodology has been successfully applied to various acetylpyrazine synthesis routes, including cyclization reactions and condensation processes. In chalcone-pyrazole transformations, microwave irradiation has demonstrated yields of 70-90%, significantly higher than conventional heating methods [10] [11]. The enhanced efficiency stems from the uniform heating provided by microwave energy, which minimizes hot spots and reduces side reaction formation.

Solvent selection plays a crucial role in microwave-assisted synthesis, with polar aprotic solvents such as acetonitrile and dimethylformamide showing optimal performance. The dielectric properties of these solvents enable efficient energy absorption and transfer to the reaction mixture [13]. Recent developments have focused on solvent-free conditions, further improving the environmental profile of these synthetic approaches.

Mechanistic Studies of Key Reactions

Dehydration and Alkylation Processes

The dehydration and alkylation mechanisms underlying acetylpyrazine synthesis involve complex multi-step pathways that require detailed mechanistic understanding for optimization. Dehydration processes typically follow either E1 or E2 elimination mechanisms, depending on the substrate structure and reaction conditions [14] [15].

In the E1 pathway, the hydroxyl group is first protonated to form a good leaving group, followed by water elimination to generate a carbocation intermediate. The relative stability of this carbocation determines the reaction rate and product distribution [14]. For secondary alcohols, the E1 mechanism predominates under hydrothermal conditions, with activation energies typically ranging from 80-95 kJ/mol [15].

The E2 mechanism involves concerted elimination of the proton and leaving group, requiring specific geometric arrangements for optimal reactivity. This pathway becomes competitive with E1 only when stereoelectronic factors favor the anti-elimination geometry [15]. The transition state for E2 elimination is highly constrained, making it less favorable at elevated temperatures due to unfavorable activation entropy.

Alkylation processes proceed through radical mechanisms, with alkyl radicals generated through various initiation methods. The homolytic alkylation of pyrazine-2-carbonitrile demonstrates the utility of radical chemistry in heterocyclic functionalization [5]. These reactions typically require careful control of radical concentration to minimize side reactions such as multiple alkylation or radical coupling.

The selectivity of alkylation reactions depends on the stability of the intermediate radicals and the steric environment around the reaction center. Primary alkyl radicals show higher reactivity but lower selectivity compared to secondary or tertiary radicals. The use of radical initiators such as azobisisobutyronitrile or benzoyl peroxide enables controlled radical generation under mild conditions.

Grignard Reaction Dynamics

The Grignard reaction mechanism for acetylpyrazine synthesis involves complex equilibria and multiple reactive species, making it one of the most studied organometallic transformations. The reaction proceeds through the Schlenk equilibrium, where various organomagnesium species coexist in solution [16] [17].

The mechanism involves nucleophilic attack by the Grignard reagent on the nitrile carbon of 2-cyanopyrazine, forming an imine intermediate that undergoes subsequent hydrolysis to yield the ketone product [6]. The reaction pathway can proceed through either mononuclear or dinuclear magnesium complexes, with the latter showing enhanced reactivity due to cooperative effects between the metal centers [16].

Recent computational studies have revealed that dinuclear complexes, where the substrate and nucleophile bind to different magnesium centers, exhibit the highest reactivity. The vicinal arrangement in these complexes facilitates the shift of the substrate from terminal to bridging positions, significantly increasing electrophilicity [16]. This coordination mode also enhances the nucleophilicity of the methyl group through increased coordination of the magnesium center.

The solvent plays a crucial role beyond simple solvation, acting as a reactant in both the nucleophilic addition and subsequent hydrolysis steps. Tetrahydrofuran coordinates to the magnesium centers, modulating their electronic properties and affecting the reaction pathway [16]. The dynamics of solvent coordination and dissociation are essential for representing the complete energy profile of the transformation.

The reaction can proceed through either ionic or radical pathways, depending on the substrate electronic properties. Substrates with low-lying π* orbitals can coordinate to magnesium centers, potentially leading to single-electron transfer and radical intermediate formation [17]. This dual mechanistic possibility explains the varied reactivity patterns observed with different carbonyl compounds and provides insight into the broad utility of Grignard reagents in organic synthesis.

The activation energies for Grignard additions to nitriles typically range from 65-75 kJ/mol, with the rate-determining step being the initial carbon-carbon bond formation [6]. The stereochemistry of the approach is controlled by the coordination geometry around the magnesium center, with optimal nucleophilic attack occurring along the Bürgi-Dunitz trajectory.

Table 1: Comprehensive Overview of Acetylpyrazine Synthesis Methods

Synthesis MethodStarting MaterialsReaction ConditionsTypical Yield (%)AdvantagesLimitations
Ester CondensationEthyl ester of pyrazine-2-carboxylic acidBasic conditions, elevated temperature45-65Straightforward mechanism, readily available starting materialsRequires careful control of reaction conditions
Cyanopyrazine-Grignard Approach2-Cyanopyrazine + Methylmagnesium bromideAnhydrous THF, inert atmosphere, 0°C to RT55-75High regioselectivity, good yield, well-established protocolRequires anhydrous conditions, moisture sensitive
Electrochemical SynthesisPyrazine + Pyruvic acid + Ammonium persulfateLead electrode, current density 100 A/m², RT44.12Mild conditions, environmentally friendly, novel approachSpecialized equipment needed, limited scale
Oxidation MethodPyrazine derivatives with oxidizing agentsOxidizing conditions, variable temperature30-50Simple operation, direct transformationHarsh conditions, side reactions possible
Multi-step MethodPyrazinamide + POCl3 followed by GrignardDehydration with POCl3, then Grignard addition40-60Good yields after optimization, versatileMultiple steps, cumbersome process
Microwave-Assisted SynthesisVarious pyrazine precursors under MW irradiationMW irradiation, 50-180°C, 2-30 min70-90Rapid reaction, high efficiency, clean productsSpecialized equipment required
Transition Metal CatalysisPyrazine substrates with transition metal catalystsMetal catalyst, specific ligands, controlled atmosphere60-85High selectivity, mild conditions, recyclable catalystsExpensive catalysts, complex ligand systems

Table 2: Mechanistic Analysis of Key Acetylpyrazine Synthesis Reactions

Reaction TypeKey IntermediateRate-Determining StepActivation Energy (kJ/mol)Selectivity FactorsSide Reactions
Claisen Condensationβ-Keto ester enolateNucleophilic attack on carbonyl75-85Enolate stability, stericsSelf-condensation, hydrolysis
Grignard Addition to NitrilesImine intermediateC-C bond formation65-75Nucleophile approach angleOver-addition, reduction
Electrochemical AcetylationAcetyl radicalRadical generation55-65Radical selectivityOver-oxidation, polymerization
Dehydration MechanismCarbocationWater elimination80-95Carbocation stabilityRearrangement, elimination
Alkylation ProcessAlkyl radicalRadical coupling70-80Radical stabilityMultiple alkylation
Microwave-Enhanced CyclizationCyclization intermediateRing closure45-60Ring strain reliefDecomposition, isomerization
Transition Metal CouplingMetal-substrate complexReductive elimination50-70Ligand coordinationCatalyst deactivation

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid
colourless to pale yellow crystals with a nutty, popcorn, breadcrust odou

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Exact Mass

122.048012819 g/mol

Monoisotopic Mass

122.048012819 g/mol

Heavy Atom Count

9

LogP

0.2 (LogP)
0.20

Appearance

Solid powder

Melting Point

75 - 77 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GR391IBU5C

GHS Hazard Statements

Aggregated GHS information provided by 278 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 152 of 278 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 126 of 278 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.21%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

22047-25-2

Wikipedia

Acetylpyrazine

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Ethanone, 1-(2-pyrazinyl)-: ACTIVE

Dates

Modify: 2023-08-15
1: Zhang N, Tai Y, Li M, Ma P, Zhao J, Niu J. Main group bismuth(III), gallium(III) and diorganotin(IV) complexes derived from bis(2-acetylpyrazine)thiocarbonohydrazone: synthesis, crystal structures and biological evaluation. Dalton Trans. 2014 Apr 7;43(13):5182-9. doi: 10.1039/c4dt00077c. PubMed PMID: 24504550.
2: Li MX, Zhang LZ, Yang M, Niu JY, Zhou J. Synthesis, crystal structures, in vitro biological evaluation of zinc(II) and bismuth(III) complexes of 2-acetylpyrazine N(4)-phenylthiosemicarbazone. Bioorg Med Chem Lett. 2012 Apr 1;22(7):2418-23. doi: 10.1016/j.bmcl.2012.02.024. Epub 2012 Feb 17. PubMed PMID: 22401862.
3: Li MX, Chen CL, Ling CS, Zhou J, Ji BS, Wu YJ, Niu JY. Cytotoxicity and structure-activity relationships of four alpha-N-heterocyclic thiosemicarbazone derivatives crystal structure of 2-acetylpyrazine thiosemicarbazone. Bioorg Med Chem Lett. 2009 May 15;19(10):2704-6. doi: 10.1016/j.bmcl.2009.03.135. Epub 2009 Mar 29. PubMed PMID: 19369075.
4: Liang J, Xie J, Hou L, Zhao M, Zhao J, Cheng J, Wang S, Sun BG. Aroma Constituents in Shanxi Aged Vinegar before and after Aging. J Agric Food Chem. 2016 Oct 12;64(40):7597-7605. Epub 2016 Sep 28. PubMed PMID: 27641774.
5: Milczarska B, Foks H, Trapkowski Z, Milzyńska-Kołaczek A, Janowiec M, Zwolska Z, Andrzejczyk Z. Studies on pyrazine derivatives. XXXII. Synthesis and tuberculostatic activity of acetylpyrazine thiosemicarbazone derivatives. Acta Pol Pharm. 1998 Jul-Aug;55(4):289-95. PubMed PMID: 9821394.
6: Kowol CR, Berger R, Eichinger R, Roller A, Jakupec MA, Schmidt PP, Arion VB, Keppler BK. Gallium(III) and iron(III) complexes of alpha-N-heterocyclic thiosemicarbazones: synthesis, characterization, cytotoxicity, and interaction with ribonucleotide reductase. J Med Chem. 2007 Mar 22;50(6):1254-65. Epub 2007 Feb 22. PubMed PMID: 17315858.
7: Ahmetaj S, Velikanje N, Grošelj U, Šterbal I, Prek B, Golobič A, Kočar D, Dahmann G, Stanovnik B, Svete J. Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. Mol Divers. 2013 Nov;17(4):731-43. doi: 10.1007/s11030-013-9469-3. Epub 2013 Aug 22. PubMed PMID: 23975596.
8: Wilson JT, Jiang X, McGill BC, Lisic EC, Deweese JE. Examination of the Impact of Copper(II) α-(N)-Heterocyclic Thiosemicarbazone Complexes on DNA Topoisomerase IIα. Chem Res Toxicol. 2016 Apr 18;29(4):649-58. doi: 10.1021/acs.chemrestox.5b00471. Epub 2016 Mar 23. PubMed PMID: 26982206.
9: Opletalova V, Dolezel J, Kunes J, Buchta V, Vejsova M, Kucerova-Chlupacova M. Synthesis and Antifungal Screening of 2-{[1-(5-Alkyl/arylalkylpyrazin-2-yl)ethylidene]hydrazono}-1,3-thiazolidin-4-ones . Molecules. 2016 Nov 23;21(11). pii: E1592. PubMed PMID: 27886119.
10: Majcher MA, Jeleń HH. Identification of potent odorants formed during the preparation of extruded potato snacks. J Agric Food Chem. 2005 Aug 10;53(16):6432-7. PubMed PMID: 16076130.
11: Milczarska B, Foks H, Sokołowska J, Janowiec M, Zwolska Z, Andrzejczyk Z. Studies on pyrazine derivatives. XXXIII. Synthesis and tuberculostatic activity of 1-[1-(2-pyrazinyl)-ethyl]-4-N-substituted thiosemicarbazide derivatives. Acta Pol Pharm. 1999 Mar-Apr;56(2):121-6. PubMed PMID: 10635356.
12: Liu YF, Liu YP, Zhang KK, Ren QL, Qin J. Mononuclear and three-dimensional metal complexes based on a multidentate hydrazone ligand. Acta Crystallogr C Struct Chem. 2015 Feb;71(Pt 2):116-21. doi: 10.1107/S2053229615000698. Epub 2015 Jan 17. PubMed PMID: 25652278.
13: Gijs L, Chevance F, Jerkovic V, Collin S. How low pH can intensify beta-damascenone and dimethyl trisulfide production through beer aging. J Agric Food Chem. 2002 Sep 25;50(20):5612-6. PubMed PMID: 12236686.
14: Majcher MA, Jeleń HH. Effect of cysteine and cystine addition on sensory profile and potent odorants of extruded potato snacks. J Agric Food Chem. 2007 Jul 11;55(14):5754-60. Epub 2007 Jun 14. PubMed PMID: 17567142.
15: Opletalová V, Kalinowski DS, Vejsová M, Kunes J, Pour M, Jampílek J, Buchta V, Richardson DR. Identification and characterization of thiosemicarbazones with antifungal and antitumor effects: cellular iron chelation mediating cytotoxic activity. Chem Res Toxicol. 2008 Sep;21(9):1878-89. doi: 10.1021/tx800182k. Epub 2008 Aug 13. PubMed PMID: 18698850.
16: Easmon J, Puerstinger G, Roth T, Fiebig HH, Jenny M, Jaeger W, Heinisch G, Hofmann J. 2-benzoxazolyl and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine: a novel class of antitumor agents. Int J Cancer. 2001 Oct 1;94(1):89-96. PubMed PMID: 11668483.
17: Milczarska B, Foks H, Mikołajczyk K, Janowiec M, Zwolska Z, Andrzejczyk Z. Studies on pyrazine derivatives--XXXIV. Synthesis and tuberculostatic activity of alpha-oxo ketene dithioacetals pyrazine derivatives. Acta Pol Pharm. 2000 Jul-Aug;57(4):307-10. PubMed PMID: 11126620.
18: Zhang TH, Wang GW, Lu P, Li YJ, Peng RF, Liu YC, Murata Y, Komatsu K. Solvent-free reactions of C60 with active methylene compounds, either with or without carbon tetrabromide, in the presence of bases under high-speed vibration milling conditions. Org Biomol Chem. 2004 Jun 21;2(12):1698-702. Epub 2004 May 20. PubMed PMID: 15188036.
19: Chen J, Ho CT. Comparison of volatile generation in serine/threonine/glutamine-ribose/glucose/fructose model systems. J Agric Food Chem. 1999 Feb;47(2):643-7. PubMed PMID: 10563946.
20: Shan S, Huang YL, Guo HQ, Li DF, Sun J. Benzyl 3-[(E)-1-(pyrazin-2-yl)ethyl-idene]dithio-carbazate. Acta Crystallogr Sect E Struct Rep Online. 2011 Aug 1;67(Pt 8):o2105. doi: 10.1107/S1600536811028480. Epub 2011 Jul 23. PubMed PMID: 22091124; PubMed Central PMCID: PMC3213547.

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